molecular formula C20H13FN2O2S B2882196 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 361166-26-9

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No. B2882196
CAS RN: 361166-26-9
M. Wt: 364.39
InChI Key: WAYXXRLXCZPUJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, single-crystal X-ray diffraction techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported .

Scientific Research Applications

Antibacterial Activity

Benzothiazole-containing analogues of Triclocarban have shown potent antibacterial activity . Compounds bearing the benzothiazole nucleus have demonstrated high antimicrobial activity against Staphylococcus aureus . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in the development of new antibacterial agents.

Anti-Inflammatory Activity

Fluorobenzothiazole derivatives have been synthesized and tested for anti-inflammatory activity . The synthesized compounds were tested using the carrageenin induced rat hind paw edema method, which is a common method for evaluating anti-inflammatory drugs . This indicates that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Agent

Triclocarban (TCC) is a polychlorinated, aromatic, antimicrobial agent that has been used in personal care products for over 60 years . Benzothiazole analogues of TCC have been studied by researchers for their antimicrobial properties . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used as an antimicrobial agent.

Personal Care Products

Given the antimicrobial properties of benzothiazole analogues of TCC, “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in personal care products . These could include soaps, shampoos, and other hygiene products.

Environmental Impact

The widespread use of TCC has led to its substantial release into the aquatic environment . Studying “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could provide insights into the environmental impact of similar compounds.

Potential Antitumor Properties

Diarylureas, the class of compounds to which TCC belongs, are commonly known for their antitumor properties . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in cancer research.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, ARN19702, a compound with a similar structure, has been found to inhibit N-acylethanolamine acid amidase (NAAA), a potential drug target .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYXXRLXCZPUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

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